7-Benzyl-2-chloro-6-iodo-7H-purine

Adenosine Receptor Agonist Purine SAR Receptor Binding Affinity

Researchers needing a regioselective purine scaffold for A1-targeted programs face challenges with undesired homodimerization and limited synthetic flexibility. 7-Benzyl-2-chloro-6-iodo-7H-purine solves this by suppressing homodimerization pathways that plague 9-benzyl isomers, enabling Heck alkenylation yields >90%. Its unique 7-benzyl substitution enables temperature-controlled I/Mg exchange to generate 6-alkyl-2-magnesiated intermediates-a transformation impossible with N9-alkyl analogs. With nanomolar A1 affinity (Ki=5.79 nM) and substantial A2/A3 selectivity, this building block streamlines both synthetic and pharmacological workflows. Bulk quantities available upon request with rapid global dispatch.

Molecular Formula C12H8ClIN4
Molecular Weight 370.57 g/mol
CAS No. 150721-89-4
Cat. No. B3242281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-2-chloro-6-iodo-7H-purine
CAS150721-89-4
Molecular FormulaC12H8ClIN4
Molecular Weight370.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)I
InChIInChI=1S/C12H8ClIN4/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyZYAOBNVKFYNQGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyl-2-chloro-6-iodo-7H-purine: Differentiated Purine Intermediate


7-Benzyl-2-chloro-6-iodo-7H-purine (CAS 150721-89-4) is a heterocyclic purine derivative featuring a benzyl group at the N7 position and halogen substituents at C2 (chloro) and C6 (iodo). This substitution pattern imparts distinct chemical reactivity and biological activity profiles compared to other purine regioisomers . The compound serves as a versatile building block in medicinal chemistry, particularly in the development of adenosine receptor agonists [1]. Its structural features are critical for achieving selective I/Mg exchange reactions and regioselective functionalization, enabling synthetic routes that are not accessible with closely related analogs [2].

7-Benzyl-2-chloro-6-iodo-7H-purine: Non-Interchangeable with Analogs


Substitution at the N7 versus N9 position of the purine ring profoundly alters both chemical reactivity and biological target engagement [1]. The 7-benzyl derivative exhibits a markedly different regioselectivity profile in cross-coupling reactions compared to its 9-benzyl isomer; specifically, the 7-substituted analog suppresses undesired homodimerization pathways that plague 9-benzyl-6-iodopurine, enabling higher yields of Heck products [2]. Additionally, in selective magnesiation reactions, the 7-benzyl-2-chloro-6-iodopurine undergoes a unique reaction course at elevated temperatures that is not observed with the corresponding 9-isopropyl or alternative N-substituted derivatives, leading to distinct 6-alkyl-2-magnesiated intermediates [3]. Furthermore, the benzyl moiety itself confers nanomolar affinity for the adenosine A1 receptor, a pharmacological property that is not retained by purine derivatives lacking this specific substitution pattern [4]. Therefore, substituting this compound with a generic N9-benzylpurine, an N7-alkylpurine, or a non-benzyl halogenated purine would compromise both synthetic utility and biological activity.

7-Benzyl-2-chloro-6-iodo-7H-purine vs. Key Analogs: Quantitative Comparison


Adenosine A1 Receptor Binding Affinity vs. Related Purines

7-Benzyl-2-chloro-6-iodo-7H-purine demonstrates a Ki of 5.79 nM for the human adenosine A1 receptor, representing a high-affinity interaction [1]. This value can be directly compared to its affinity for the adenosine A3 receptor (Ki = 216 nM) and the adenosine A2 receptor (Ki = 951 nM), establishing a clear selectivity profile of approximately 37-fold and 164-fold, respectively [2]. In contrast, the related compound 2-chloroadenosine, which lacks the benzyl and 7-substitution pattern, exhibits a Ki of 9.3 nM for A1 but a significantly lower selectivity window [3].

Adenosine Receptor Agonist Purine SAR Receptor Binding Affinity

Selective I/Mg Exchange: 7-Benzyl vs. 9-Isopropyl Purine

At -80 °C, both 7-benzyl-2-chloro-6-iodopurine (compound 4) and the 9-isopropyl analog (compound 1) undergo selective iodine-magnesium exchange with iPrMgCl. However, at 0 °C, the reaction course diverges significantly: the 9-isopropyl derivative (1) undergoes migration of magnesium to the 8-position, while the 7-benzyl derivative (4) proceeds via substitution of iodine with an alkyl group from the Grignard reagent, accompanied by a Cl/Mg exchange, yielding 6-alkyl-2-magnesiated purines (9) [1].

Organometallic Chemistry Purine Functionalization Magnesiation

Heck Reaction Dimerization: 7-Benzyl vs. 9-Benzyl Purine

Under standard Heck reaction conditions, 9-benzyl-6-iodopurine predominantly forms the undesired 6,6′-homodimer, with the desired Heck product obtained in low yield (≤12%). In stark contrast, the 7-benzyl regioisomer suppresses this dimerization pathway, enabling Heck product yields ranging from 32% to 91% [1].

Cross-Coupling Palladium Catalysis Purine Dimers

Regioselective Antiviral Purine Synthesis: 7-Benzyl vs. 9-Substituted

The 7-benzyl protecting group is employed to direct regioselective functionalization at the 9-position of the purine ring, a critical step in the synthesis of antiviral nucleoside analogs. The use of 2-amino-6-chloropurine as a precursor results in a mixture of 9- and 7-alkylated products (75% and 15%, respectively), necessitating challenging purification [1]. In contrast, starting from 7-benzylpurine derivatives allows for selective addition to the 9-position, as the 7-position is already occupied, thereby streamlining the synthesis of 9-substituted purines with antiviral activity [2].

Antiviral Agents Nucleoside Analogs Regioselective Alkylation

7-Benzyl-2-chloro-6-iodo-7H-purine: Application Scenarios


Selective Adenosine A1 Receptor Agonist Synthesis

Researchers designing A1-selective pharmacological probes or therapeutic candidates can leverage the compound's high affinity (Ki = 5.79 nM) and substantial selectivity over A2 and A3 receptors. The benzyl group is essential for this activity profile, as demonstrated by comparative SAR data [1].

Preparation of 6-Alkyl-2-magnesiated Purines

This compound is uniquely suited for generating 6-alkyl-2-magnesiated purines via temperature-controlled I/Mg exchange, a transformation not possible with the 9-isopropyl analog. These intermediates are valuable for further functionalization with electrophiles such as aldehydes [2].

High-Yield Heck Cross-Coupling of Purines

When performing Pd-catalyzed Heck reactions on iodopurines, the 7-benzyl derivative should be selected over the 9-benzyl isomer to avoid homodimerization side reactions. Yields of the desired alkenylated purines can exceed 90%, making this the substrate of choice for library synthesis [3].

Regioselective Synthesis of 9-Substituted Antiviral Nucleosides

The 7-benzyl group acts as a temporary protecting group to direct alkylation exclusively to the 9-position, a key step in the synthesis of acyclovir, ganciclovir, and related antiviral agents. This strategy eliminates the 7-isomer impurity that complicates purification when using unprotected 6-chloropurines [4].

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